N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate
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Overview
Description
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is a chemical compound with potential applications in various fields, including medicinal chemistry and radiopharmaceuticals. This compound is known for its unique structure, which includes a fluorophenylthio group attached to a benzylamine backbone, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate typically involves multiple steps. One common method includes the nucleophilic fluorination of N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine in dimethyl sulfoxide with dried potassium fluoride/Kryptofix 2.2.2 at 120°C, followed by reduction with copper acetate and sodium borohydride in ethanol at 78°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter transporters.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate involves its interaction with specific molecular targets, such as serotonin transporters. The compound binds to these transporters with high affinity, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This mechanism is similar to that of other selective serotonin reuptake inhibitors (SSRIs).
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine: Another compound with a similar structure, used as a PET radioligand for serotonin transporters.
Diphenyl ether derivatives: These compounds also interact with serotonin transporters and have been studied for their potential as imaging agents.
Uniqueness
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is unique due to its specific fluorophenylthio group, which imparts distinct chemical and biological properties. Its high selectivity and affinity for serotonin transporters make it a valuable tool in neuroimaging and research.
Properties
CAS No. |
139009-29-3 |
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Molecular Formula |
C19H20FNO4S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-(3-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H16FNS.C4H4O4/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;5-3(6)1-2-4(7)8/h3-10H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YSDDLLVUDAQWHH-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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